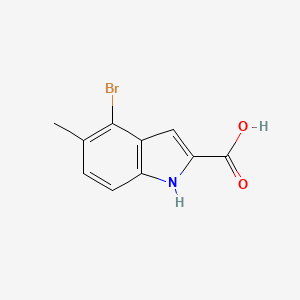

4-溴-5-甲基-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

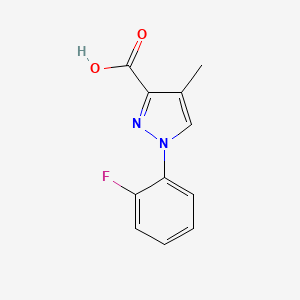

4-bromo-5-methyl-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . Indole derivatives can be prepared by the esterification of indole-5-carboxylic acid .Molecular Structure Analysis

The molecular structure of 4-bromo-5-methyl-1H-indole-2-carboxylic acid is represented by the linear formula C9H6NO2Br . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group chelate the two Mg 2+ ions within the active site of integrase .科学研究应用

Brominated Tryptophan Derivatives in Sponge Chemical Investigation

海绵中溴化色氨酸生物碱的研究对 Thorectandra sp. 和 Smenospongia sp. 进行的化学检验导致了几种溴化色氨酸衍生物的鉴定。这些化合物,包括6-溴-1H-吲哚-3-羧酸甲酯,表现出不同程度对表皮葡萄球菌的抑制作用,表明具有潜在的抗微生物特性 (Segraves & Crews, 2005)。

Synthesis of Indole and Furan Derivatives

用于抗炎和镇痛应用的吲哚衍生物吲哚-2-羧酸被用于合成一系列化合物,然后评估它们的抗炎和镇痛活性。一些衍生物在这些领域表现出显著的功效,暗示了潜在的药用应用 (Sondhi et al., 2007)。

Novel Synthesis Techniques

吲哚衍生物的创新合成开发了一种新颖的合成方法,涉及 Japp-Klingemann 和 Fischer 吲哚环化反应,用于制备一系列(R)-2-{[5-溴-1-(3-溴丙基)-1H(取代)-吲哚-3-基]甲基}吡咯烷-1-羧酸衍生物。这代表了溴吲哚衍生物合成技术的进步 (Mogulaiah et al., 2018)。

Advancements in Synthesis Protocols

溴吲哚衍生物的区域选择性合成研究引入了一种区域选择性和高效的合成方法,用于制备6-溴-5-甲氧基-1H-吲哚-3-羧酸及其衍生物。这种策略提供了一个选择性的方法来引导溴取代基,并在合成类似 Herdmanine D 的抗炎化合物方面具有潜在应用 (Sharma et al., 2020)。

作用机制

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, and enzymatic activity .

未来方向

The future directions of research on 4-bromo-5-methyl-1H-indole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities. For instance, their potential as inhibitors of MMP-13 for the treatment of arthritic diseases, as indoleamine 2,3-dioxygenase inhibitors, and as factor Xa inhibitors could be investigated . Additionally, their role in the synthesis of tubulin polymerization inhibitors and cancer cell growth inhibitors could be explored .

属性

IUPAC Name |

4-bromo-5-methyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELHPNHZNPHXNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)

![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2492453.png)